molecular formula C9H7N3 B579418 4H-Imidazo[1,5-a]benzimidazole CAS No. 16151-99-8

4H-Imidazo[1,5-a]benzimidazole

Cat. No.: B579418
CAS No.: 16151-99-8
M. Wt: 157.176
InChI Key: VSDVEAQZJUDROX-UHFFFAOYSA-N
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Description

4H-Imidazo[1,5-a]benzimidazole is a heterocyclic compound that combines the structural features of both imidazole and benzimidazole

Scientific Research Applications

4H-Imidazo[1,5-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 4H-Imidazo[1,5-a]benzimidazole is not explicitly mentioned in the retrieved papers, imidazole-based compounds are known to play crucial roles in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

The future directions for 4H-Imidazo[1,5-a]benzimidazole research could involve further exploration of its bioactivities and potential therapeutic applications . The insights drawn from these studies would help design better potent analogs in the future . Additionally, the development of greener and more efficient synthesis methods could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5-a]benzimidazole typically involves the cyclization of anilides under acidic conditions. One common method includes the oxidative cyclization of anilines via nitrosobenzene intermediates. Another approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. These methods may include solvent-free conditions and the use of environmentally benign catalysts to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo[1,5-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoquinones, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyridine
  • Benzimidazole

Comparison: 4H-Imidazo[1,5-a]benzimidazole is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, it exhibits different stacking properties and interactions due to the position of nitrogen atoms.

Properties

IUPAC Name

4H-imidazo[1,5-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDVEAQZJUDROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663563
Record name 4H-Imidazo[1,5-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16151-99-8
Record name 4H-Imidazo[1,5-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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